

physicochemical properties of "5-Ethyl-biphenyl-2-ol"

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Compound of Interest

Compound Name: 5-Ethyl-biphenyl-2-ol

Cat. No.: B15369162

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An In-depth Technical Guide to the Physicochemical Properties of **5-Ethyl-biphenyl-2-ol**

Introduction

5-Ethyl-biphenyl-2-ol is an organic compound belonging to the biphenyl class of molecules, which are characterized by two connected phenyl rings. The structure of **5-Ethyl-biphenyl-2-ol** consists of a biphenyl backbone with a hydroxyl (-OH) group at the 2-position and an ethyl (-CH₂CH₃) group at the 5-position. This substitution pattern influences its chemical and physical properties, making it a subject of interest in various fields of chemical research and development. The hydroxyl group imparts acidic properties and potential for hydrogen bonding, while the biphenyl and ethyl moieties contribute to its lipophilicity.

This technical guide provides a summary of the available physicochemical data for **5-Ethyl-biphenyl-2-ol** and its parent compound, biphenyl-2-ol. It also details relevant experimental protocols for the determination of these properties.

Physicochemical Data

Quantitative experimental data for **5-Ethyl-biphenyl-2-ol** is not readily available in the public domain. However, the properties of the parent compound, biphenyl-2-ol (also known as 2-phenylphenol), are well-documented and provide a valuable baseline. The addition of an ethyl group at the 5-position is expected to increase the molecular weight and lipophilicity (logP) and may have a minor influence on the acidity (pKa) of the hydroxyl group.

Table 1: Physicochemical Properties of Biphenyl-2-ol (Parent Compound)

Property	Value	Source
Molecular Formula	C12H10O	[1][2][3][4][5]
Molecular Weight	170.21 g/mol	[1][4][5]
Melting Point	56-59 °C	[1][2][3][5]
Boiling Point	282-286 °C	[2][3][5]
pKa	10.01 (at 25 °C)	[2]
logP	3.18 (at 22.5 °C)	[2]
Water Solubility	0.7 g/L (at 20 °C)	[2][3]
Density	1.21-1.26 g/cm ³	[2][3][5]
Flash Point	124-138 °C	[1][5]
Appearance	White to light-colored crystalline solid	[1][2][4]

For **5-Ethyl-biphenyl-2-ol** (C14H14O), the molecular weight is 198.26 g/mol [6].

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Determination of pKa by Spectrometric Titration

This method is suitable for phenolic compounds and relies on the change in UV-Vis absorbance as a function of pH.

Materials and Equipment:

- UV-Vis Spectrophotometer

- pH meter with a calibrated electrode system
- Thermostated titration vessel ($25\text{ }^{\circ}\text{C} \pm 0.1\text{ }^{\circ}\text{C}$)
- Standardized solutions of HCl and NaOH
- Solvent system (e.g., 10% (v/v) acetonitrile-water mixture)[7][8]
- High-purity **5-Ethyl-biphenyl-2-ol**

Procedure:

- Solution Preparation: Prepare a stock solution of **5-Ethyl-biphenyl-2-ol** in the chosen solvent system.
- Electrode Calibration: Calibrate the pH electrode system using Gran's method to determine the standard electrode potential (E°) in the specific solvent mixture[7][8].
- Spectrometric Titration:
 - Transfer a known volume of the compound's stock solution to the thermostated vessel.
 - Record the initial UV-Vis spectrum (200-500 nm) at a low pH (e.g., pH 2.0, achieved with HCl) where the compound is fully protonated[7][8].
 - Incrementally add the standardized NaOH solution to increase the pH.
 - After each addition, allow the solution to equilibrate and record the pH and the full UV-Vis spectrum[7][8].
 - Continue this process until a high pH is reached (e.g., pH 11.0), where the compound is fully deprotonated[7][8].
- Data Analysis:
 - The collected absorbance and pH data are processed using a suitable software program (e.g., STAR - Stability Constants by Absorbance Readings)[7][8].

- The software performs a non-linear least-squares procedure to refine the equilibrium constant (pKa) from the spectral data at various pH values[7].

Protocol 2: Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) between n-octanol and water[9][10].

Materials and Equipment:

- n-Octanol (pre-saturated with water)
- Water (pH 7.4 phosphate buffer, pre-saturated with n-octanol)[11]
- Separatory funnels or vials
- Mechanical shaker
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV)
- High-purity **5-Ethyl-biphenyl-2-ol**

Procedure:

- Phase Preparation:
 - Mix n-octanol and buffered water and shake vigorously to ensure mutual saturation.
 - Allow the phases to separate for at least 24 hours before use[11].
- Partitioning:
 - Prepare a stock solution of **5-Ethyl-biphenyl-2-ol** in the aqueous phase.

- Add a known volume of the stock solution and a known volume of the pre-saturated n-octanol to a separatory funnel.
- Shake the funnel for a sufficient time to allow equilibrium to be reached (e.g., 24 hours) [\[11\]](#).
- After shaking, centrifuge the mixture to ensure complete separation of the two phases.
- Quantification:
 - Carefully separate the aqueous and organic phases.
 - Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV [\[11\]](#).
- Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
 - $\log P$ is the base-10 logarithm of P [\[10\]](#).

Protocol 3: Purification by Recrystallization

Purification of the solid compound is crucial before any physicochemical measurement. Recrystallization is a common technique for purifying solid organic compounds [\[12\]](#)[\[13\]](#).

Materials and Equipment:

- Crude **5-Ethyl-biphenyl-2-ol**
- Suitable recrystallization solvent (e.g., methanol/dichloromethane mixture, ethyl acetate) [\[14\]](#)
- Erlenmeyer flasks
- Heating mantle or hot plate
- Buchner funnel and vacuum flask for vacuum filtration [\[12\]](#)

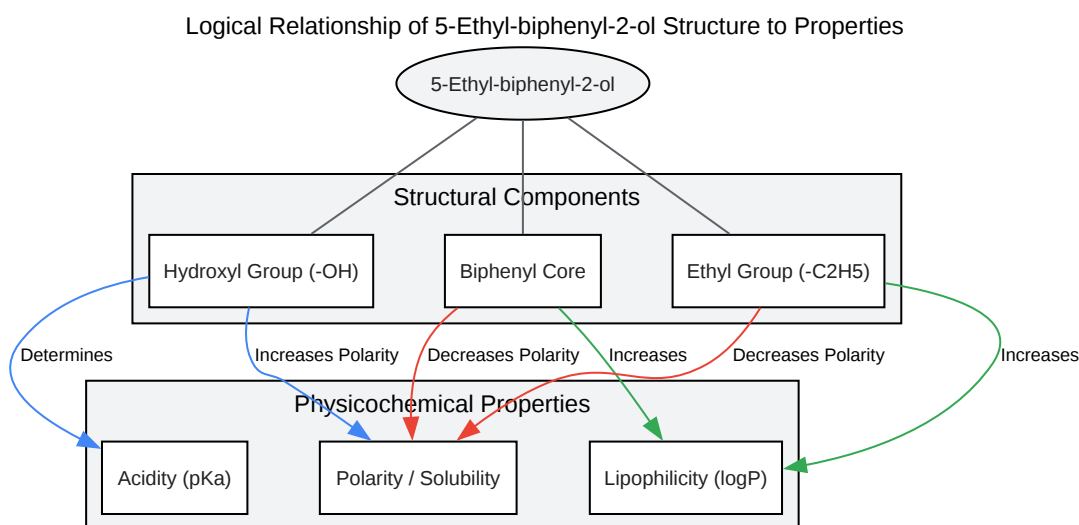
- Filter paper

Procedure:

- Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves[12].
- Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The solubility of the compound will decrease, leading to the formation of crystals. Further cooling in an ice bath can maximize the yield[12].
- Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel[12].
- Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- Drying: Dry the crystals, for instance, by leaving them under vacuum, to remove any residual solvent[12].

Visualizations

Logical Relationship Diagram

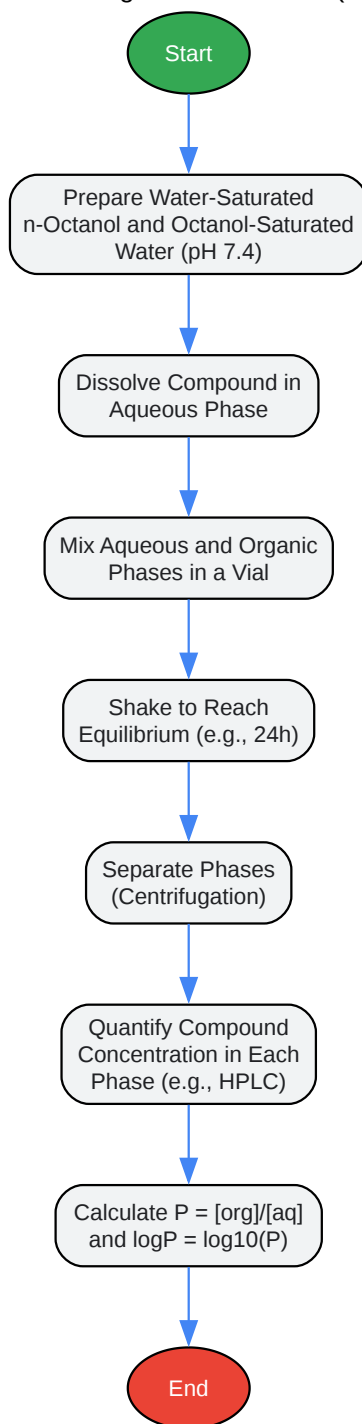


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Caption: Structure-Property relationships for **5-Ethyl-biphenyl-2-ol**.

Experimental Workflow Diagram

Experimental Workflow for logP Determination (Shake-Flask Method)



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Caption: Workflow for determining logP via the shake-flask method.

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